Orthocresol carbonate

Description

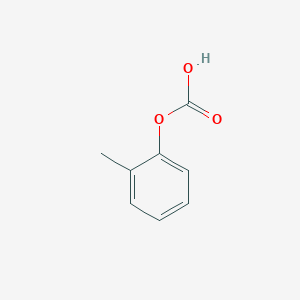

Structure

3D Structure

Properties

CAS No. |

205180-41-2 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(2-methylphenyl) hydrogen carbonate |

InChI |

InChI=1S/C8H8O3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H,9,10) |

InChI Key |

HQZQYLGYCXEDHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Pathways

Mechanistic Pathways of Orthocresol Carbonate Formation and Interconversion

The formation of this compound, a diaryl carbonate, typically proceeds through nucleophilic substitution reactions at a carbonyl center. The key reactant, o-cresol (B1677501) (2-methylphenol), provides the nucleophilic aryloxide group that attacks an electrophilic carbonyl source.

Unraveling Nucleophilic Reaction Mechanisms

The synthesis of this compound can be achieved via several nucleophilic pathways, primarily involving the reaction of o-cresol or its corresponding salt (o-cresolate) with a suitable carbonyl-containing electrophile.

Phosgenation Route : A traditional and highly effective method for synthesizing diaryl carbonates is the reaction of an aryl alcohol with phosgene (B1210022) (COCl₂). nih.govwikipedia.org In this mechanism, two equivalents of o-cresol react with one equivalent of phosgene. The reaction proceeds via a stepwise nucleophilic acyl substitution. The first molecule of o-cresol attacks the highly electrophilic carbonyl carbon of phosgene, displacing a chloride ion to form 2-methylphenyl carbonochloridate (B8618190) as an intermediate. wikipedia.org A second molecule of o-cresol then attacks this intermediate, displacing the second chloride ion to yield this compound. This process is typically performed in the presence of a base to neutralize the liberated hydrogen chloride (HCl). wikipedia.org

Transesterification Route : A more environmentally benign, non-phosgene route is the transesterification of a simpler carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with o-cresol. atamanchemicals.commdpi.com This process involves two equilibrium-limited steps. nih.gov

First Transesterification : o-Cresol reacts with a dialkyl carbonate (e.g., DMC) to form an intermediate, methyl o-tolyl carbonate, and an alcohol (methanol).

Second Transesterification/Disproportionation : The intermediate can then either react with another molecule of o-cresol to produce this compound and another molecule of alcohol, or it can undergo self-disproportionation to yield this compound and the initial dialkyl carbonate. mdpi.comnih.gov

The table below summarizes typical conditions for the analogous synthesis of diphenyl carbonate (DPC) from phenol (B47542), which informs the synthesis of this compound.

| Catalyst System | Reactants | Temperature (°C) | Phase | Key Findings | Reference |

| PbO/MgO | Dimethyl Carbonate, Phenol | 150-200 | Liquid | MgO found to be the best support for PbO catalysts, enhancing activity. | researchgate.net |

| Titanium (IV) oxide/SiO₂ | Dimethyl Carbonate, Phenol | >180 | Gas | Gas-phase reaction is more favorable for the endothermic first step. | researchgate.net |

| Tetrabutyl titanate | Dimethyl Carbonate, Phenol | 160-200 | Liquid | Effective for both transesterification and disproportionation steps. | mdpi.com |

| Choline Hydroxide (B78521) | Methanol (B129727), Carbon Dioxide | ~120 | Liquid | Used for the synthesis of the DMC precursor, highlighting ionic liquid catalysis. | researchgate.net |

Investigating Transition States and Reaction Intermediates

The mechanisms of this compound formation involve several key transient species. Computational studies, often using Density Functional Theory (DFT), on analogous diaryl carbonate systems provide significant insight into these fleeting structures. researchgate.netrsc.orgtum.de

In the transesterification pathway , the reaction is believed to proceed through a tetrahedral intermediate. For instance, when catalyzed by a Lewis acid like a titanium compound, the catalyst activates the carbonyl oxygen of the carbonate, increasing the electrophilicity of the carbonyl carbon. mdpi.com The incoming nucleophile (o-cresol) then attacks this carbon, forming a transient, high-energy tetrahedral intermediate. This intermediate subsequently collapses, eliminating the alcohol (e.g., methanol) and regenerating the catalyst. The disproportionation of the methyl o-tolyl carbonate intermediate is thought to proceed through a similar mechanism, involving a four-membered ring-like transition state where two intermediate molecules interact. mdpi.com

In organocatalyzed reactions, such as those using a Lewis base, the mechanism can involve the formation of a zwitterionic or ylide species as a reactive intermediate after the catalyst attacks the initial carbonate. rsc.org

For the phosgenation route , the reaction is a classic nucleophilic acyl substitution. The attack of o-cresol on the carbonyl carbon of phosgene or the subsequent chloroformate intermediate leads to a tetrahedral intermediate. The stability and energy barriers of these intermediates and their corresponding transition states dictate the reaction kinetics. The transition states are characterized by the partial formation and breaking of bonds to the carbonyl carbon.

Decomposition and Degradation Mechanisms of this compound

This compound can undergo decomposition through several pathways, including decarboxylation, hydrolysis, alcoholysis, and degradation induced by heat or light.

Detailed Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While common for certain types of carbonates, the decarboxylation of a stable diaryl carbonate like this compound is not typically a spontaneous process and requires energy input or specific catalytic conditions. The process can be a key side reaction in high-temperature synthesis, where an intermediate like methyl o-tolyl carbonate might decompose into 2-methylanisole (B146520) and CO₂. nih.gov This reaction is often catalyzed by excessively strong acid sites on a catalyst. nih.gov The mechanism involves the protonation of the ether oxygen of the methoxy (B1213986) group, followed by the cleavage of the aryl-oxygen bond and subsequent loss of CO₂.

Hydrolytic and Alcoholytic Pathways

Hydrolysis is the decomposition of a chemical compound by reaction with water. This compound, like other diaryl carbonates, is susceptible to hydrolysis, which breaks the ester bonds to yield o-cresol and carbonic acid; the latter rapidly decomposes to CO₂ and water. wikipedia.orgnih.govresearchgate.net The reaction is essentially the reverse of the formation process. The hydrolysis rate is generally slow in neutral water but can be catalyzed by acids or bases. Studies on diphenyl carbonate show that it is expected to undergo hydrolysis, and this process can be significant under high-temperature water conditions. atamanchemicals.comresearchgate.net The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release a molecule of o-cresol. This is repeated for the second aryl group.

Alcoholysis is the cleavage of a bond by reaction with an alcohol. For this compound, this is a transesterification reaction. For example, reacting this compound with methanol would produce methyl o-tolyl carbonate and eventually dimethyl carbonate, shifting the equilibrium back towards the starting materials of the transesterification synthesis. This process is also catalyzed by acids and bases and is a key reaction in the chemical recycling of polycarbonates, where alcoholysis is used to break down the polymer into monomers. google.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Thermal and Photolytic Degradation Processes

Thermal Degradation : When subjected to high temperatures, this compound can undergo complex decomposition reactions beyond simple decarboxylation. Studies on the thermal degradation of the analogous diphenyl carbonate have shown that the process is not straightforward. rsc.org One proposed mechanism involves an initial intramolecular rearrangement (a Fries-type rearrangement) to form ester and acid products, such as 2-phenoxy benzoic acid from diphenyl carbonate. rsc.org This intermediate can then undergo further competing reactions, including decarboxylation and ether formation. The decomposition of 1-aryl-1-methylethyl phenyl carbonates has been shown to proceed through a polar, non-ionic mechanism with a high degree of carbocation formation in the transition state. rsc.org

Photolytic Degradation : Photolysis is the decomposition of molecules by light. Diaryl carbonates, including this compound, contain aromatic rings and carbonyl groups that can absorb ultraviolet (UV) radiation, making them susceptible to direct photolysis. atamanchemicals.comechemi.com Research on the photolysis of diphenyl carbonate has identified two primary competing pathways rsc.orgrsc.org:

Photo-Fries Rearrangement : An intramolecular rearrangement that yields phenolic ketones. For diphenyl carbonate, this produces phenyl salicylate (B1505791), 2,2'-dihydroxybenzophenone, and 2,4'-dihydroxybenzophenone. rsc.org This pathway involves the formation and cage-recombination of radical pairs.

Scission Reactions : Homolytic cleavage of the carbonate bonds to produce phenoxy radicals and other radical species. These radicals can then recombine to form products like diphenyl ether or abstract hydrogen to form phenol. The process also releases carbon monoxide (CO) and carbon dioxide (CO₂). rsc.org

The relative importance of these two pathways (rearrangement vs. scission) depends on the physical state (solid vs. solution) and the irradiation conditions. rsc.org

The table below summarizes the products observed from the degradation of diphenyl carbonate, which serves as a model for this compound.

| Degradation Method | Key Products Observed (from Diphenyl Carbonate) | Mechanistic Notes | Reference |

| Radiolysis (Electron Irradiation) | Phenol, Diphenyl ether, Carbon dioxide, Carbon monoxide, Phenyl salicylate | Scission reactions dominate, with evidence for intramolecular radical pair recombination. | rsc.org |

| Photolysis (UV Irradiation) | Phenyl salicylate, 2,2'-Dihydroxybenzophenone, 2,4'-Dihydroxybenzophenone, Phenol | Photo-Fries rearrangement is the major pathway, with minor products from scission. | rsc.org |

| Thermal Degradation | 2-Phenoxy benzoic acid, Xanthone, Phenol, Diphenyl ether | Initial rearrangement to an acid, followed by competing reactions. | rsc.org |

Kinetic Modeling and Rate Analysis of this compound Reactions

The kinetic modeling and rate analysis of reactions involving this compound (also known as di-o-tolyl carbonate) are not extensively detailed in publicly available literature. However, significant insights can be drawn from kinetic studies of analogous systems, particularly the synthesis of diphenyl carbonate (DPC) from phenol and dimethyl carbonate (DMC), and the side-reactions that occur during the synthesis of this compound itself. The primary reaction of interest is the transesterification of o-cresol with a carbonate source, which proceeds in multiple, often reversible, steps.

Kinetic Analysis of Transesterification Synthesis

The synthesis of this compound from o-cresol and dimethyl carbonate is analogous to the well-documented DPC synthesis. This process involves two consecutive transesterification steps:

Formation of an intermediate (Methyl o-tolyl carbonate):

o-cresol + dimethyl carbonate (DMC) ↔ methyl o-tolyl carbonate + methanol

Formation of the final product (this compound):

methyl o-tolyl carbonate + o-cresol ↔ this compound + methanol

An alternative pathway for the second step is the disproportionation of the intermediate:

2 methyl o-tolyl carbonate ↔ this compound + dimethyl carbonate (DMC)

| Reaction | Catalyst System | Proposed Kinetic Model | Key Findings / Parameters | Reference |

|---|---|---|---|---|

| Dimethyl Carbonate + Phenol | Not specified | Pseudo-second-order | Model agreed well with experimental data for different temperatures and catalyst concentrations. | scite.ai |

| Dimethyl Carbonate + Phenol | Not specified | Eley-Rideal (ER) | Activation Energies: 38.53 kJ/mol and 51.06 kJ/mol. Model provided the best fit. | scite.ai |

| Propylene Carbonate + Methanol | Fe-Mn Double Metal Cyanide | Two-step Power Law Model | Model based on mechanistic steps including catalyst activation of methanol. | rsc.org |

Rate Analysis of Competing Side Reactions

A crucial aspect of the kinetic analysis for this compound synthesis is understanding the competing side reactions, primarily the O-methylation of o-cresol by dimethyl carbonate to form 2-methylanisole. This reaction reduces the yield of the desired carbonate product.

Systematic kinetic studies on the O-methylation of cresols using DMC have been conducted. Research on the ionic liquid-catalyzed, solvent-free O-methylation of p-cresol (B1678582) found the reaction to be pseudo-zero order with respect to p-cresol and first order with respect to DMC. researchgate.net The same study determined the apparent activation energies for the O-methylation of o-, m-, and p-cresol. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Reaction Order (vs. Cresol) | Pseudo-zero order (for p-cresol) | researchgate.net |

| Reaction Order (vs. DMC) | First order (for p-cresol) | researchgate.net |

| Apparent Activation Energy (o-cresol) | 32.5 kcal/mol (approx. 136 kJ/mol) | researchgate.netresearchgate.net |

| Apparent Activation Energy (m-cresol) | 34.0 kcal/mol (approx. 142 kJ/mol) | researchgate.net |

| Apparent Activation Energy (p-cresol) | 32.5 kcal/mol (approx. 136 kJ/mol) | researchgate.net |

The kinetic data for this side reaction are vital for process optimization. By understanding the rate dependencies on reactant concentrations and temperature, reaction conditions can be tailored to favor the desired transesterification pathway over the methylation pathway, thereby maximizing the yield of this compound.

Advanced Spectroscopic and Structural Characterization of Orthocresol Carbonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For orthocresol carbonate, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer a complete picture of its chemical structure.

Comprehensive ¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum of o-cresol (B1677501), distinct signals are observed for the aromatic protons and the methyl protons. chemicalbook.com The aromatic protons typically appear as a complex multiplet in the range of δ 6.7-7.2 ppm, while the methyl protons give rise to a singlet at approximately δ 2.2 ppm. chemicalbook.com

For this compound, the formation of the carbonate linkage influences the chemical shifts of the aromatic protons due to changes in electron density. The symmetry of the molecule results in a simplified spectrum compared to an unsymmetrical derivative.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 7.3 |

| Methyl Protons (CH₃) | ~2.3 |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

¹³C NMR and 2D NMR Techniques for Connectivity Elucidation

The ¹³C NMR spectrum reveals the different carbon environments in this compound. Key signals include those for the carbonyl carbon of the carbonate group, the aromatic carbons, and the methyl carbons. The carbonyl carbon is typically found in the downfield region of the spectrum, around 150-160 ppm. Aromatic carbons appear in the δ 110-150 ppm range, and the methyl carbon signal is observed at approximately δ 15-20 ppm. wisc.edu

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of the molecule. rsc.org HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. These techniques would definitively link the methyl protons to their corresponding carbon and establish the connectivity between the aromatic protons and their respective carbons, as well as their proximity to the carbonate group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 150 - 155 |

| Aromatic C-O | 148 - 152 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-CH₃ | 130 - 135 |

| Methyl Carbon (CH₃) | 15 - 20 |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes.

Characteristic Carbonyl and Aromatic Vibrational Modes

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the carbonate group, typically observed in the region of 1740-1780 cm⁻¹. irdg.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. researchgate.net

In Raman spectroscopy, the symmetric stretching of the carbonate ion gives rise to a strong, sharp band. msaweb.orgresearchgate.net For carbonate minerals, this symmetric stretching mode (ν₁) is typically observed around 1085 cm⁻¹. msaweb.org The aromatic ring vibrations also produce distinct Raman signals.

Correlation with Molecular Conformation

The conformation of the this compound molecule can influence its vibrational spectra. Rotational isomers (conformers) may exist due to rotation around the C-O bonds linking the aromatic rings to the carbonate group. These different conformations can lead to slight shifts in the vibrational frequencies and changes in the intensities of the absorption bands. researchgate.net For instance, studies on o-cresol have shown that different conformations (cis and trans) can be identified by shifts in the OH stretching vibration in the IR spectrum. researchgate.net A similar principle applies to this compound, where the orientation of the o-cresyl groups relative to the carbonate plane would affect the vibrational modes.

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which aids in structural confirmation.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic carbonates include the loss of CO₂ to form a diaryl ether radical cation, and cleavage of the C-O bond to generate a cresolate radical and a cresoxycarbonyl cation. libretexts.orgsavemyexams.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 242 | [C₁₅H₁₄O₃]⁺ (Molecular Ion) | - |

| 198 | [C₁₄H₁₄O]⁺ | CO₂ |

| 108 | [C₇H₈O]⁺ | C₈H₆O₂ |

| 107 | [C₇H₇O]⁺ | C₈H₇O₂ |

| 91 | [C₇H₇]⁺ | C₈H₇O₃ |

Note: Predicted fragmentation is based on general principles of mass spectrometry for aromatic esters and carbonates.

The presence of a prominent peak corresponding to the cresyl cation (m/z 107) or the tropylium (B1234903) ion (m/z 91) would be a characteristic feature, arising from the fragmentation of the aromatic portion of the molecule. whitman.edu

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Di-o-cresyl carbonate |

| o-Cresol |

| Diaryl ether |

| Cresyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS would provide an accurate mass measurement, which can be used to confirm its molecular formula, C₁₅H₁₄O₃.

The theoretical exact mass of the neutral molecule can be calculated by summing the masses of its constituent isotopes. Using the most abundant isotopes (¹²C, ¹H, ¹⁶O), the expected monoisotopic mass of this compound can be determined. In a typical HRMS experiment, the compound would be ionized, most commonly forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, depending on the ionization source and solvent conditions. The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap, would then measure the mass-to-charge ratio (m/z) of these ions to several decimal places.

The accurate mass measurement allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, a study on the analysis of organic carbonates in lithium battery electrolytes utilized high-resolution quadrupole time-of-flight mass spectrometry (Q-TOF) to provide accurate mass and secondary fragment information for qualitative and quantitative analysis. lcms.cz A similar approach for this compound would yield the data presented in the table below.

| Ion Species | Molecular Formula | Theoretical m/z | Anticipated Mass Accuracy |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₁₅O₃⁺ | 243.1016 | < 5 ppm |

| [M+Na]⁺ | C₁₅H₁₄NaO₃⁺ | 265.0835 | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules. wikipedia.org In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ of this compound) is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

The fragmentation of organic carbonates is known to proceed through characteristic pathways. Studies on dialkyl, alkyl phenyl, and aryl phenyl carbonates have shown that a common fragmentation route involves the elimination of carbon dioxide (CO₂), often accompanied by alkyl or aryl migration. acs.org Another expected fragmentation would be the cleavage of the carbonate ester bond to yield ions corresponding to the ortho-cresol moiety.

Based on these principles, a plausible fragmentation pathway for the protonated molecule of this compound ([C₁₅H₁₅O₃]⁺, m/z 243.10) can be proposed. The initial loss of a neutral ortho-cresol molecule (C₇H₈O) would result in a fragment ion at m/z 135.04, corresponding to the protonated ortho-cresyl carbonate intermediate. Subsequent loss of carbon dioxide (CO₂) from this intermediate would lead to the formation of the ortho-cresyl cation at m/z 91.05. Alternatively, direct cleavage of the carbonate can produce the protonated ortho-cresol ion at m/z 109.06.

The following table outlines the predicted major fragment ions for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Formula |

|---|---|---|---|

| 243.10 | 135.04 | C₇H₈O | [CH₃C₆H₄OCO]⁺ |

| 243.10 | 109.06 | C₈H₆O₂ | [CH₃C₆H₄OH+H]⁺ |

| 135.04 | 91.05 | CO₂ | [CH₃C₆H₄]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure Determination (If Crystalline Material)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org Should this compound be synthesized and isolated as a single crystal of suitable quality, XRD analysis would provide a wealth of structural information.

The process involves irradiating the crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the precise positions of all atoms in the molecule can be determined. wikipedia.org

This analysis would unequivocally confirm the connectivity of the atoms in this compound, as well as provide detailed information on bond lengths, bond angles, and torsional angles. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces, would be revealed.

Computational Chemistry and Theoretical Studies of Orthocresol Carbonate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgmdpi.com It is a common approach for predicting molecular properties and is instrumental in understanding reactivity and molecular geometries. mdpi.comrsc.org

Ab Initio and Molecular Dynamics Simulations for Dynamic Behavior

Ab initio calculations, which are based on quantum mechanics without the use of experimental data, and molecular dynamics (MD) simulations provide insights into the movement and interactions of molecules over time. researchgate.netnih.govarxiv.org

Theoretical Investigation of Reaction Mechanisms and Catalysis in Orthocresol Carbonate Chemistry

Computational chemistry serves as a powerful tool for delving into the intricate details of chemical reactions at a molecular level. While direct theoretical studies on this compound are not extensively documented in the reviewed literature, a wealth of computational research on analogous aryl carbonates, such as diphenyl carbonate (DPC), provides significant insights into the reaction mechanisms and catalytic principles that are likely to govern the synthesis and transformations of this compound. These theoretical investigations, predominantly employing Density Functional Theory (DFT), are crucial for understanding reaction pathways, characterizing transition states, and guiding the rational design of efficient catalysts.

Elucidation of Reaction Pathways and Transition States

Theoretical studies on the formation of aryl carbonates often explore various synthetic routes, including the carbonylation of phenoxides and the transesterification of phenols with carbonate precursors like dimethyl carbonate (DMC). By analogy, the formation of this compound from o-cresol (B1677501) would follow similar mechanistic pathways.

Transesterification Pathway:

In the transesterification of a phenol (B47542) (or o-cresol) with DMC, computational models can elucidate the step-by-step mechanism. A plausible reaction pathway, inferred from studies on similar systems, involves the following key steps researchgate.netresearchgate.net:

Activation of o-cresol: A basic catalyst deprotonates the hydroxyl group of o-cresol, forming a more nucleophilic o-cresolate anion.

Nucleophilic Attack: The o-cresolate anion attacks the electrophilic carbonyl carbon of DMC. This step proceeds through a tetrahedral transition state.

Intermediate Formation: A transient intermediate is formed.

Leaving Group Departure: A methoxide (B1231860) ion is eliminated, yielding methyl o-cresyl carbonate as an intermediate product.

Second Transesterification: A second molecule of o-cresolate reacts with the methyl o-cresyl carbonate, in a similar nucleophilic substitution, to form this compound and another methoxide ion.

DFT calculations are instrumental in determining the energy barriers associated with each step of this pathway. The transition state (TS) for the nucleophilic attack is a critical point on the potential energy surface, and its energy relative to the reactants determines the reaction rate. Computational studies on analogous systems have quantified these barriers. For instance, in related carbonate syntheses, the activation energies for key steps have been calculated, providing a basis for understanding the kinetics of this compound formation.

Table 1: Calculated Activation Energies for Analogous Transesterification Reactions

| Reaction Step | Catalyst Type | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Methanol (B129727) Oxidation to Methoxide | Cu+/Y Zeolite | 15.2 | DFT |

| CO Insertion into Methoxide | Cu+/Y Zeolite | 15.22 | DFT |

| Phenol Deprotonation | Base Catalyst | Varies with base strength | DFT |

| Nucleophilic attack on DMC | None (inferred) | ~20-30 | DFT |

Note: Data is based on analogous reactions for DMC and other carbonate syntheses due to a lack of specific data for this compound. The values provide an expected range for similar transformations. mdpi.com

Oxidative Carbonylation Pathway:

Another route to aryl carbonates is the oxidative carbonylation of phenols. Theoretical studies on the palladium-catalyzed oxidative carbonylation of phenol to DPC suggest a complex catalytic cycle involving multiple oxidation states of the metal center. core.ac.ukresearchgate.net A similar mechanism would be expected for o-cresol. DFT calculations help in mapping out the energy landscape of this cycle, identifying the rate-determining step, and understanding the role of co-catalysts and promoters. The transition states in such cycles often involve intricate geometries of the metal complex with the coordinated reactants.

Computational Catalyst Design and Optimization Principles

Computational chemistry is not only descriptive but also predictive, offering powerful tools for the in-silico design of novel catalysts. pnas.orgibm.com For the synthesis of this compound, theoretical principles can guide the selection and optimization of catalysts for improved activity, selectivity, and stability.

For Transesterification Reactions:

The key to efficient transesterification is the effective activation of the cresol (B1669610). Computational screening of potential basic catalysts can be performed by calculating the energetics of the deprotonation step. The ideal catalyst should have a basicity strong enough to deprotonate o-cresol but not so strong as to cause unwanted side reactions or bind too strongly to the product. DFT studies on the phenolysis of polycarbonates have shown that the basic strength of metal oxides is a critical parameter that can be tuned. researchgate.net For instance, MgO has been identified as a promising solid base catalyst, and its performance can be modulated by supporting it on acidic materials like alumina (B75360) to optimize its basic strength. researchgate.net

Table 2: Computationally Screened Catalyst Properties for Aryl Carbonate Synthesis

| Catalyst | Key Computational Descriptor | Predicted Effect on this compound Synthesis | Reference System |

|---|---|---|---|

| Lewis Acids (e.g., ZnCl2) | LUMO energy of carbonyl carbon | Enhances electrophilicity of carbonate precursor | DPC synthesis from CO2 and phenol researchgate.net |

| Solid Bases (e.g., MgO/Al2O3) | Deprotonation energy of phenol | Facilitates formation of nucleophilic cresolate | Polycarbonate phenolysis researchgate.net |

| Palladium Complexes | Energy of oxidative addition transition state | Determines rate of oxidative carbonylation | Phenol carbonylation core.ac.uk |

| Ionic Liquids | Anion-hydroxyl interaction energy | Activates hydroxyl group for nucleophilic attack | Isosorbide-based polycarbonate synthesis acs.org |

For Oxidative Carbonylation Reactions:

In the case of metal-catalyzed oxidative carbonylation, computational studies can help in designing ligands for the metal center (e.g., palladium) to enhance its catalytic activity. DFT calculations can predict how different ligands affect the electronic structure of the metal, which in turn influences the energy barriers of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, in the synthesis of polycarbonates, palladium compounds supported on carriers containing nitrogen or phosphorus have been proposed as effective catalysts. google.com Theoretical models can be used to understand how the support interacts with the palladium center and modulates its reactivity.

Applications of Orthocresol Carbonate in Advanced Organic Synthesis and Materials Science

Orthocresol Carbonate as a Versatile Synthetic Building Block and Reagent

The utility of this compound in organic synthesis stems from the reactivity of the carbonate linkage. This bond is susceptible to attack by nucleophiles, allowing for the transfer of the o-cresoxycarbonyl group or the release of o-cresol (B1677501), a valuable byproduct or leaving group. This reactivity profile positions it as a safer alternative to highly toxic reagents like phosgene (B1210022) for introducing carbonyl functionalities. lookchem.com

Alkylation and Carbonylation Reactions in Organic Synthesis

While direct use of this compound as an alkylating agent is not widely documented, its role in carbonylation chemistry is significant, primarily through transesterification or "carbonate interchange" reactions. Similar to the well-studied diphenyl carbonate, this compound can serve as a carbonyl donor to various nucleophiles, such as alcohols or diols. lookchem.commdpi.comchemrxiv.org In these reactions, a nucleophile attacks one of the carbonyl carbons, leading to the displacement of an o-cresolate leaving group. This process effectively transfers the carbonate functional group to the nucleophile.

This type of reaction is fundamental in the non-phosgene synthesis of other carbonates and is a cornerstone of polycarbonate production. mdpi.com The reactivity is influenced by catalysts and reaction conditions, but the principle remains the transfer of the CO(OAr) moiety. Although other carbonate compounds like glycerol (B35011) carbonate have been explored as innovative alkylating agents for phenols such as o-cresol to produce drug scaffolds like mephenesin, this compound's primary role is as a carbonyl source rather than an alkyl source. acs.orgunibo.it

Precursor for Complex Organic Molecules

This compound serves as a key intermediate in the synthesis of more complex chemical structures. ontosight.ai By providing a stable, handleable source of an o-cresoxycarbonyl group, it allows for the controlled introduction of this moiety into larger molecules. Reactions with various nucleophiles can lead to the formation of unsymmetrical carbonates, carbamates (if reacted with amines), and other derivatives. The o-cresol released during these reactions can be recovered or may participate in subsequent reaction steps. The value of the o-cresol subunit is evident in its presence in various important chemicals and pharmaceuticals, underscoring the utility of this compound as a synthetic precursor. google.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| Appearance | Solid powder |

| IUPAC Name | bis(2-methylphenyl) carbonate |

| CAS Number | 617-09-4 |

| Solubility | Soluble in DMSO |

This compound as a Monomer or Precursor for Polymeric Materials

The most significant industrial application of this compound is in polymer science, specifically in the production of polycarbonates. ontosight.ai Polycarbonates are a class of high-performance thermoplastics known for their exceptional impact strength, optical clarity, and thermal stability. youtube.com

Polymerization Reactions Involving this compound

This compound can be used as a monomer in condensation polymerization, specifically through a melt transesterification process. In this method, it is reacted with an aromatic or aliphatic diol, such as bisphenol A (BPA). The reaction proceeds via nucleophilic attack of the diol's hydroxyl groups on the carbonate carbonyl center. google.com This displaces o-cresol as a byproduct and forms a new carbonate linkage, extending the polymer chain.

The general reaction is as follows: n (o-cresol-O-CO-O-o-cresol) + n (HO-R-OH) → [-O-R-O-CO-]n + 2n (o-cresol-OH)

This process is driven to completion by the continuous removal of the o-cresol byproduct under vacuum at elevated temperatures. This method avoids the use of phosgene, offering a more environmentally benign route to polycarbonate synthesis. mdpi.com The choice of the diaryl carbonate monomer can influence reaction kinetics and the properties of the final polymer.

Modifiers for Polymer Properties

In polymerization processes, precise control over the polymer's molecular weight is crucial for determining its final material properties. The precursor to this compound, o-cresol, can be employed as an end-capping agent or chain terminator during polycarbonate synthesis. google.com By introducing a monofunctional phenol (B47542) like o-cresol into the reaction, the growing polymer chains are terminated with an o-tolyl group, preventing them from becoming too long. This allows for the precise tuning of the polymer's melt viscosity and mechanical properties. Consequently, by controlling the stoichiometry of this compound relative to the diol monomer in a transesterification reaction, it can also be used to regulate the molecular weight of the resulting polycarbonate.

Advanced Material Design Incorporating this compound Subunits

The incorporation of this compound-derived subunits into polymer backbones is a key strategy in advanced material design. The structure of the o-cresol moiety, with its methyl group ortho to the carbonate linkage, imparts specific characteristics to the resulting polymer. Compared to a standard polycarbonate derived from diphenyl carbonate, the presence of the methyl group adds steric bulk along the polymer chain.

This structural feature can influence several key material properties:

Glass Transition Temperature (Tg): The steric hindrance from the methyl groups can restrict chain mobility, potentially leading to a higher Tg. This would make the resulting material more rigid and capable of retaining its structural integrity at higher temperatures.

Solubility and Processing: The aromatic methyl groups can alter the polymer's polarity and intermolecular forces, affecting its solubility in various solvents and modifying its melt-processing characteristics.

Mechanical Properties: Changes in chain packing and intermolecular interactions due to the o-cresol subunit can impact the material's toughness, tensile strength, and impact resistance. mdpi.com

By strategically using this compound in co-polymerization with other diols and carbonate donors, materials scientists can fine-tune the properties of polycarbonates to meet the demands of specialized applications, from high-performance engineering plastics to advanced optical materials. ontosight.ainsf.gov

Environmental Research on Orthocresol Carbonate Degradation and Fate

Mechanistic Studies of Orthocresol Carbonate Biodegradation

Biodegradation is a key process in the environmental attenuation of organic compounds. For this compound, this primarily involves the microbial-led breakdown of the carbonate ester linkage, followed by the degradation of the resulting cresol (B1669610) moieties.

The initial step in the microbial transformation of aryl carbonates is the hydrolytic cleavage of the ester bond. Studies on various model alkyl and aryl carbonates have demonstrated that enriched mixed microbial cultures can metabolize these compounds. nih.gov A strain of Acinetobacter calcoaceticus has been shown to utilize phenyl-2-octyl carbonate by first hydrolyzing it to phenol (B47542) and 2-octanol, which are then further metabolized. nih.gov This suggests a similar primary degradation pathway for this compound, where microorganisms would first hydrolyze it to release o-cresol (B1677501).

Once o-cresol is formed, it is subject to further microbial degradation. A variety of microorganisms have been shown to degrade o-cresol under different conditions:

Aerobic Degradation: Phenol-acclimated aerobic granules can effectively metabolize cresol isomers at high concentrations. nih.gov The primary degradation is believed to proceed via ortho- and meta-cleavage pathways, catalyzed by dioxygenase enzymes. nih.gov

Anaerobic Degradation: A mixed culture of nitrate-reducing bacteria has been shown to degrade o-cresol, although this process was dependent on the presence of toluene (B28343) as a primary growth substrate. nih.govosti.gov

Microalgal Degradation: The microalga Selenastrum capricornutum has demonstrated the ability to degrade o-cresol, particularly under neutral pH conditions. mdpi.com The degradation rate is influenced by factors such as pH and the presence of other carbon sources like glucose. mdpi.com

The cleavage of the carbonate bond in this compound is an enzymatic process. The key enzymes involved are hydrolases, specifically carboxylesterases, which catalyze the hydrolysis of ester linkages.

Research on a range of carbonate esters has shown that liver carboxylesterases from various mammalian species can hydrolyze these compounds. nih.gov While the primary function of these enzymes is in xenobiotic metabolism in organisms, microbial carboxylesterases in the environment are expected to perform a similar function. The enzymatic reaction involves the cleavage of the ester bond to yield two molecules of o-cresol and carbonic acid (which subsequently decomposes to carbon dioxide and water).

The general mechanism for enzyme-catalyzed hydrolysis of aryl carbonates is as follows:

Di-o-tolyl carbonate + 2 H₂O ---(Carboxylesterase)--> 2 o-cresol + H₂CO₃

Studies have indicated that the carbonate moiety can influence the rate of enzymatic hydrolysis. Compared to corresponding carboxylate esters (like α-naphthyl acetate), the carbonate versions are often cleaved more slowly by carboxylesterases. nih.gov This suggests that this compound may be more resistant to enzymatic hydrolysis than a corresponding cresol carboxylate ester. Lipases are another class of enzymes that have been widely used for the hydrolysis and synthesis of various esters, including carbonates, and could play a role in the degradation of this compound in the environment. researchgate.netresearchgate.netnih.gov

| Substrate Type | Hydrolyzing Enzyme | Key Findings |

| Alkyl and Aryl Carbonates | Intracellular Hydrolase (A. calcoaceticus) | Metabolized through the formation of corresponding phenols and alcohols. nih.gov |

| Naphthyl Carbonates | Mammalian Liver Carboxylesterases | Carbonate moiety lowered the specific activity of the enzymes compared to corresponding carboxylates. nih.gov |

| Phenyl-2-octyl carbonate | Intracellular Hydrolase (A. calcoaceticus) | Utilized by hydrolysis to phenol and 2-octanol, which were further metabolized. nih.gov |

Abiotic Degradation Mechanisms and Environmental Pathways

In addition to biological processes, this compound can be degraded by non-biological, or abiotic, mechanisms in the environment, primarily through the action of sunlight and water.

Another potential pathway is photo-oxidation, which occurs at longer wavelengths (>300 nm) and involves reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals. tue.nl The degradation of the o-cresol hydrolysis product can also be initiated by hydroxyl radicals in aqueous media. researchgate.net

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound towards hydrolysis is a key factor in its environmental persistence. Generally, carbonate esters are considered to be relatively stable under normal environmental conditions. ontosight.ai

The hydrolysis of diaryl carbonates can be catalyzed by both acids and bases. mdpi.com Under basic conditions, the hydrolysis proceeds through a stepwise mechanism involving the addition of a hydroxide (B78521) ion to form a tetrahedral intermediate. mdpi.com Compared to equivalent carboxylic acid esters, carbonate esters tend to be more stable under basic conditions but less stable in acidic conditions. nih.govmdpi.com The stability of this compound means that in the absence of significant microbial activity or strong acidic/basic conditions, its persistence in the environment could be prolonged. One patent document notes that the hydrolytic stability of polycarbonates is a property that may be upgraded for certain applications, implying that hydrolysis does occur. epo.org

| Condition | Stability/Reactivity | Mechanism |

| Neutral pH | Generally stable | Slow reaction with water |

| Acidic Conditions | Subject to catalysis | Acid-catalyzed hydrolysis mdpi.com |

| Basic Conditions | More stable than corresponding carboxylates | Base-catalyzed hydrolysis via tetrahedral intermediate nih.govmdpi.com |

Structure-Activity Relationships Governing Environmental Degradation

Structure-activity relationships (SARs) help predict the environmental fate of a chemical based on its molecular structure. For this compound, several structural features influence its degradation.

The primary factor is the presence of the carbonate ester linkages, which are the initial sites of hydrolytic attack, both biotic and abiotic. The rate of this hydrolysis is influenced by the electronic and steric properties of the attached aryl groups. In the case of this compound, the methyl group is in the ortho position on the phenyl ring. Steric hindrance from substituents in the ortho position has been shown to significantly affect the rates of hydrolysis of aryl carbonates. mdpi.com This steric effect can hinder the approach of water molecules or enzymatic active sites to the carbonyl carbon, potentially slowing the degradation rate compared to its meta or para isomers (di-m-tolyl carbonate or di-p-tolyl carbonate).

Furthermore, a study on the enzymatic hydrolysis of a series of naphthyl carbonates found an inverse relationship between enzyme activity and the lipophilicity of the substrates. nih.gov Lipophilicity, often measured as the octanol-water partition coefficient (logP), can affect a compound's bioavailability to microorganisms and its interaction with degradative enzymes. The structure of this compound, with its two tolyl groups, gives it a moderate to high lipophilicity, which will govern its partitioning in the environment and its accessibility for enzymatic degradation.

Advanced Analytical Methodologies for Orthocresol Carbonate

Chromatographic Separation Techniques for Orthocresol Carbonate Analysis

Chromatography is the cornerstone of analytical chemistry for separating and identifying components of a mixture. For a semi-volatile and moderately polar compound like this compound, both gas and liquid chromatography are viable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. This compound is amenable to GC analysis due to its expected volatility. A hypothetical GC-MS protocol would involve sample introduction into a heated injection port to ensure volatilization, separation on a capillary column, and detection by a mass spectrometer.

The mass spectrum of this compound under electron ionization (EI) would be expected to show characteristic fragmentation patterns. Studies on similar diaryl carbonates reveal that the primary fragmentation route involves the loss of CO2, followed by further fragmentation of the resulting aryl moieties. nih.gov The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation pattern, providing high specificity.

For the analysis of related organic carbonates in complex matrices like battery electrolytes, GC-MS has proven effective in identifying and quantifying various carbonate solvents. expec-tech.com Such methods typically use a capillary column (e.g., with a bonded phase like 5% phenyl-methylpolysiloxane) and a temperature gradient to separate compounds based on their boiling points and polarity.

Table 1: Postulated GC-MS Parameters for this compound Analysis

| Parameter | Suggested Setting | Purpose |

|---|---|---|

| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard non-polar column for separation of semi-volatile compounds. |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min | To elute the analyte and separate it from impurities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | For scanning a mass range (e.g., m/z 40-500) to detect the molecular ion and fragments. |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. osha.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in this compound will absorb UV light. osha.govepa.gov The selection of an appropriate wavelength (likely around 270 nm, characteristic for cresols) is crucial for sensitivity.

While specific HPLC methods for this compound are not readily found, methods for its precursor, o-cresol (B1677501), are well-established and can serve as a starting point for method development. epa.govsielc.com For instance, a C18 column with a mobile phase of acetonitrile and water has been used for the separation of cresol (B1669610) isomers. sielc.com

Table 2: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Suggested Setting | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column for separation of moderately non-polar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Provides good separation for aromatic compounds. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at ~270 nm | Aromatic rings provide strong UV absorbance for sensitive detection. |

| Injection Volume | 10 - 20 µL | Standard injection volume for analytical HPLC. |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more suitable for a given analytical method. For this compound itself, an ester, derivatization is generally not required for chromatographic analysis. However, derivatization is a critical strategy for the analysis of its precursor, o-cresol, which may be present as an impurity, a starting material in synthesis monitoring, or a degradation product.

Chemical Derivatization for Spectroscopic or Chromatographic Analysis

The primary purpose of derivatizing o-cresol is to increase its volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced detection in HPLC. The hydroxyl group of o-cresol is the reactive site for these derivatization reactions.

For GC-MS analysis, silylation is a common technique where an active hydrogen is replaced by a silyl (B83357) group (e.g., trimethylsilyl, TMS). This process reduces the polarity of the cresol, decreases hydrogen bonding, and results in sharper chromatographic peaks. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

For HPLC, derivatization can be employed to improve detection sensitivity. For instance, reacting o-cresol with a reagent that introduces a fluorescent tag allows for highly sensitive fluorescence detection. While many derivatization reagents target amines, reagents are also available for phenols. For example, dansyl chloride can react with phenols to produce fluorescent derivatives, significantly lowering detection limits.

Development of Targeted Derivatization Reagents

The development of new derivatization reagents is an active area of research aimed at improving selectivity, reaction efficiency, and detection sensitivity. For phenolic compounds like o-cresol, targeted reagents are designed to react specifically with the hydroxyl group under mild conditions.

An example of a targeted derivatization approach for carbonyl compounds, which can be seen as related to carbonates, is the use of hydrazine-containing reagents to form highly ionizable hydrazones for mass spectrometry. nih.gov For hydroxyl-containing compounds, reagents like 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) have been developed to enhance detection sensitivity in LC-MS by introducing a permanently charged moiety, thereby improving ionization efficiency. nih.gov

For the analysis of inorganic carbonates by GC-MS, a novel derivatization reaction using pentafluorobenzyl (PFB) bromide has been described. nih.gov This reagent reacts with the carbonate to produce a volatile and thermally stable derivative suitable for GC analysis. nih.govresearchgate.net While this is for the carbonate ion rather than a carbonate ester, it illustrates the principle of targeted reagent development to overcome analytical challenges.

Table 3: Common Derivatization Reagents for the Analysis of o-Cresol

| Reagent | Analyte Functional Group | Purpose | Analytical Technique |

|---|---|---|---|

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH) | Increases volatility, improves peak shape | GC-MS |

| Dansyl Chloride | Hydroxyl (-OH) | Adds a fluorescent tag | HPLC-Fluorescence |

| Pentafluorobenzyl (PFB) Bromide | Hydroxyl (-OH) | Adds an electrophoric group for sensitive detection | GC-ECD |

| p-Nitrobenzenediazonium tetrafluoroborate | Phenolic Hydroxyl | Forms a colored azo dye | HPLC-UV/Vis |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying orthocresol in biological or environmental samples?

- Methodology : Use gas chromatography (GC) after hydrolysis and extraction. For urine samples, hydrolyze with perchloric acid (95°C), extract phenols/cresols with isopropyl ether, and analyze via GC with flame ionization or mass spectrometry . For complex mixtures (e.g., bacteriocidal formulations), combine GC with spectral libraries to resolve orthocresol from co-eluting compounds like thymol or guaiacol .

Q. How can researchers distinguish orthocresol from its isomers (meta- and paracresol) in chromatographic analysis?

- Methodology : Optimize GC column polarity (e.g., polar stationary phases like PEG) to exploit retention time differences. Confirm identities using reference standards or tandem mass spectrometry (MS/MS) fragmentation patterns. For non-volatile matrices, employ HPLC with UV detection at 270–280 nm, where isomer extinction coefficients vary slightly .

Q. What role does orthocresol play in bacteriocidal or antioxidant formulations, and how can its efficacy be validated?

- Methodology : In bacteriocidal studies, use time-kill assays (e.g., ISO 20776-1) to compare orthocresol’s minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria. For antioxidant activity, employ DPPH radical scavenging assays or lipid peroxidation inhibition tests. Note that orthocresol’s germicidal potency is lower than para-/metacresol, necessitating isomer-specific activity calibration .

Advanced Research Questions

Q. How can contradictory data on orthocresol’s antimicrobial efficacy across studies be resolved?

- Methodology :

- Experimental Design : Standardize test matrices (e.g., solvent polarity, pH) to minimize confounding variables. For example, orthocresol’s solubility in aqueous vs. organic phases affects bioavailability .

- Data Analysis : Apply multivariate regression to isolate variables (e.g., isomer purity, synergistic effects with thymol). Cross-validate results using alternative assays (e.g., biofilm inhibition vs. planktonic cell assays) .

Q. What strategies optimize the synthesis of orthocresol derivatives for polymer chemistry applications?

- Methodology : For derivatives like methylene bis(orthocresol), use acid-catalyzed condensation with formaldehyde under controlled stoichiometry. Monitor reaction progress via <sup>1</sup>H NMR (disappearance of phenolic -OH peaks at δ 4.5–5.0 ppm). Purify via fractional crystallization and characterize purity using HPLC-UV (≥95% purity threshold) .

Q. How can researchers address stability challenges in orthocresol-containing formulations during long-term storage?

- Methodology :

- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months, sampling monthly to track orthocresol degradation via GC-MS. Identify degradation products (e.g., quinones) and adjust antioxidant additives (e.g., BHT) accordingly.

- Kinetic Modeling : Use Arrhenius equations to predict shelf life under ambient conditions, validating with real-time data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.